![molecular formula C14H13BrN2O2S B1511104 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625099-99-2](/img/structure/B1511104.png)
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Übersicht
Beschreibung
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which have been studied for their various pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has been shown to interfere with the cell cycle and induce cell death in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. One direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Overall, the study of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has the potential to lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In summary, 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. The study of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has the potential to lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. It has also been reported to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. In addition, 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
6-(benzenesulfonyl)-3-bromo-7,8-dihydro-5H-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-12-8-11-10-17(7-6-14(11)16-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,8-9H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIDCAYJNTZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743798 | |
Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
625099-99-2 | |
Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.